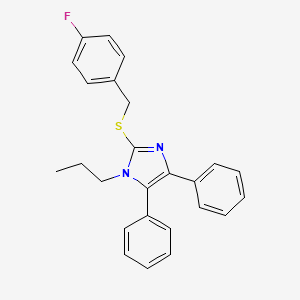
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have demonstrated promising antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the 1,3-diazole ring, such as 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives. These compounds exhibited good antimicrobial potential .
Antioxidant Activity
The same 4,5-diphenyl-1-propyl-1H-imidazol-2-yl derivative was evaluated for antioxidant activity using various methods, including hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay. Its ability to scavenge free radicals and protect against oxidative stress makes it relevant in the context of health and disease .
Potential Drug Development
Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), and more. Researchers continue to explore novel imidazole-based compounds for various therapeutic applications .
In Silico Studies
In silico studies have revealed that imidazole derivatives exhibit remarkable binding affinity at active sites of receptors. For instance, the docking results for our compound of interest showed high affinity at the receptor’s active site, suggesting its potential as a drug candidate .
Other Biological Activities
Imidazole derivatives have also been investigated for anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Their versatility makes them valuable targets for drug discovery .
Conclusion
The compound “4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide” holds promise across various fields, from antimicrobial applications to potential drug development. Its unique structure and biological activities make it an intriguing subject for further research and exploration .
- Synthesis and therapeutic potential of imidazole containing compounds
- Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
- Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids .
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h3-16H,2,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQCSJJTCFYROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

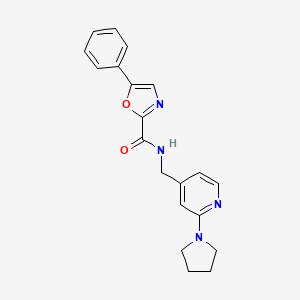
![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)
![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)
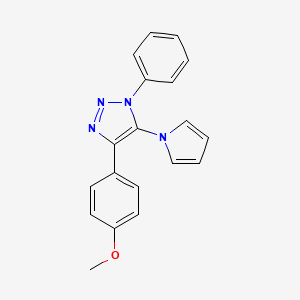
![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)
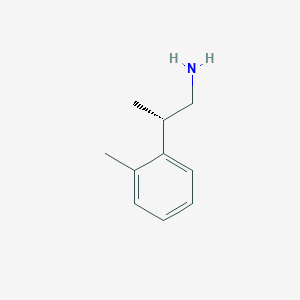
![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2699334.png)
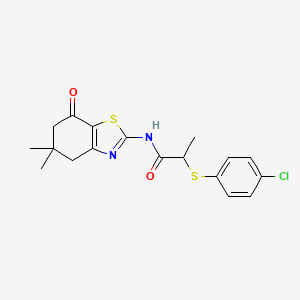
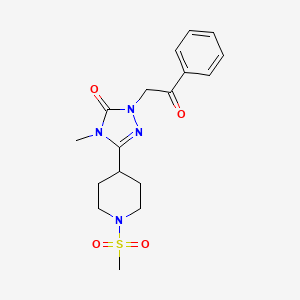
![2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2699337.png)
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/no-structure.png)